molecular formula C9H6FNO2S B2596463 Isoquinoline-1-sulfonyl fluoride CAS No. 1936375-38-0

Isoquinoline-1-sulfonyl fluoride

Cat. No.: B2596463
CAS No.: 1936375-38-0
M. Wt: 211.21
InChI Key: AADRHRUHRRSHIM-UHFFFAOYSA-N
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Description

Isoquinoline-1-sulfonyl fluoride is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heteroaromatic compounds this compound is characterized by the presence of a sulfonyl fluoride group attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of isoquinoline with sulfonyl fluoride reagents under specific conditions. For example, the Bischler-Napieralski reaction can be employed to cyclize N-[2-(fluorophenyl)ethyl]amides, followed by aromatization to yield isoquinoline derivatives . Another method involves the direct fluorosulfonylation of isoquinoline using electrophilic fluorosulfonylating reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include electrophilic fluorosulfonylating agents, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted isoquinolines, sulfonamides, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of isoquinoline-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophilic warhead, forming covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity . This mechanism is particularly relevant in the context of enzyme inhibition and drug development.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline-1-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:

Uniqueness

This compound is unique due to its specific combination of the isoquinoline ring and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

isoquinoline-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADRHRUHRRSHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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